MRS 2211 is a selective antagonist of the purinergic P2Y13 receptor, which plays a significant role in various physiological processes, including the regulation of microglial function and blood pressure modulation. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
MRS 2211 was initially developed as a tool compound to investigate the role of P2Y13 receptors in various biological systems. It is synthesized and characterized in several research studies, primarily focusing on its effects on cardiovascular responses and microglial activity in the central nervous system.
MRS 2211 falls under the category of purinergic receptor antagonists. Specifically, it targets the P2Y13 receptor, which is part of the G-protein-coupled receptor family. These receptors are activated by nucleotides such as adenosine diphosphate and adenosine triphosphate, influencing numerous cellular responses.
The synthesis of MRS 2211 involves several chemical reactions, typically starting from commercially available precursors. The synthesis process includes:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods (e.g., chromatography) are crucial for achieving high yields and purity levels of MRS 2211 .
MRS 2211 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the P2Y13 receptor. The molecular formula and weight are essential for understanding its behavior in biological systems.
The structure includes a purine core, which is critical for binding to purinergic receptors, along with various substituents that modulate its pharmacological properties .
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the structural integrity and purity of MRS 2211. For instance, NMR can reveal details about hydrogen environments in the molecule, confirming successful synthesis .
The chemical reactivity of MRS 2211 is primarily governed by its functional groups, which can participate in various interactions:
Technical details about reaction mechanisms can include enzyme interactions or pathways involved in its degradation or activation within biological systems .
MRS 2211 acts as an antagonist by binding to the P2Y13 receptor without activating it. This blockade prevents downstream signaling pathways typically triggered by receptor activation. The mechanism involves:
Experimental data demonstrate that MRS 2211 effectively reduces sympathetic nervous system activity and alters blood pressure responses when administered in vivo .
MRS 2211 is generally characterized by:
The chemical stability of MRS 2211 under physiological conditions is crucial for its use in experiments. Its reactivity with other biological molecules can influence its effectiveness as a therapeutic agent.
Relevant data includes:
MRS 2211 is utilized in various research contexts:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2